Ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves novel and versatile catalysts and reactions. For example, the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation of alcohols and amines with ethyl formate showcases innovative approaches in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012). Moreover, the development of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions points to the versatility of reagents in synthesizing functionalized sulfones (Fernández et al., 2014).
Molecular Structure Analysis
The crystal structure and molecular geometry of related compounds have been determined through X-ray diffraction studies and DFT quantum chemical methods. For instance, the synthesis and crystal structure analysis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provides insights into the compound's conformation and intermolecular interactions (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate and its derivatives are characterized by their specificity and efficiency. For example, the double reduction of cyclic sulfonamides showcases an efficient method to construct molecules with significant complexity, demonstrating the functional versatility of sulfonamide groups (Evans, 2007).
Physical Properties Analysis
The physical properties, including solubility and chemical stability of this compound derivatives, are critical for their application in various domains. Studies on related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have provided valuable data on their acid-base properties, solubility, and chemical stability (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, play a significant role in the application and synthesis of this compound. The synthesis and characterization of substituted ethyl compounds, for instance, have led to a deeper understanding of their reactivity and potential as antioxidant agents, highlighting the importance of detailed chemical property analysis (Asha et al., 2009).
Scientific Research Applications
Chemical Synthesis and Peptide Protection Research has explored various groups for carboxyl-group protection in peptide synthesis, noting alternatives like the 2-(p-nitrophenylthio)ethyl group, which offer certain advantages such as selective removal under specific conditions, indicating potential applications in synthesizing complex peptides or protecting sensitive functional groups during reactions (Amaral, 1969).
Crosslinking in Immunodiagnostic Applications Another study highlighted the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies on functionalized surfaces. This has significant implications for the development of more efficient and cost-effective immunoassays, which are critical in biomedical diagnostics, biosensors, and lab-on-a-chip devices (Vashist, 2012).
Environmental Studies and Pollutant Analysis Environmental science research has investigated perfluorinated sulfonamides, revealing their occurrence and importance in studying environmental pollutants. Such compounds, due to their persistence and bioaccumulation potential, are crucial in understanding environmental pollution and developing strategies for pollution control and remediation (Shoeib et al., 2005).
Biotransformation of Pollutants Studies on the biotransformation of perfluoroalkyl acid precursors, such as those involving sulfonamides, are essential for evaluating environmental fate, toxicity, and remediation strategies for persistent organic pollutants. This research is vital for comprehensive environmental risk assessments and for informing the design of safer chemicals (Zhang et al., 2020).
Catalysis and Organic Synthesis Research into catalysts for organic synthesis, such as studies on the deoxygenation mechanisms on Ni-promoted MoS2 catalysts, demonstrates the importance of such compounds in facilitating chemical reactions, including those relevant to the production of pharmaceuticals, fuels, and other chemicals. Understanding these mechanisms is crucial for the development of more efficient and environmentally friendly catalytic processes (Brimont et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSCILRYKVTFP-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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